

# DBCO-PEG8-Maleimide molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DBCO-PEG8-Maleimide

Cat. No.: B13725202

[Get Quote](#)

## In-Depth Technical Guide to DBCO-PEG8-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to the heterobifunctional crosslinker, **DBCO-PEG8-Maleimide**. This reagent is a cornerstone in the field of bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced bioassays.

## Core Properties of DBCO-PEG8-Maleimide

**DBCO-PEG8-Maleimide** is a versatile crosslinker featuring a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a maleimide group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy.

Property	Value	Source
Molecular Formula	C44H58N4O13	[1][2]
Molecular Weight	851.0 g/mol	[1][2]
Purity	Typically ≥95%	[1]
Solubility	Soluble in DMSO, DMF, and DCM	[2]
Storage Conditions	-20°C, protected from light and moisture	[2]

## Reaction Principles

**DBCO-PEG8-Maleimide** facilitates two distinct and highly specific chemical reactions:

- **Maleimide-Thiol Conjugation:** The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3][4]
- **Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):** The DBCO group reacts with azide-functionalized molecules in a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.

The PEG8 spacer is a hydrophilic chain of eight polyethylene glycol units that enhances the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize immunogenicity.

## Experimental Protocols

The following are detailed protocols for the two-step conjugation process using **DBCO-PEG8-Maleimide**.

### Part 1: Maleimide-Thiol Conjugation (Labeling a Thiol-Containing Molecule)

This protocol outlines the procedure for labeling a protein with available cysteine residues with **DBCO-PEG8-Maleimide**.

Materials:

- Thiol-containing protein (e.g., antibody, peptide)
- **DBCO-PEG8-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-formation.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- Anhydrous DMSO or DMF
- Quenching solution (optional): Cysteine or 2-mercaptoethanol (0.5-1 M stock)
- Desalting column or dialysis equipment for purification.

Procedure:

- Protein Preparation:
  - Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
  - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
- **DBCO-PEG8-Maleimide** Preparation:
  - Immediately before use, prepare a 5-20 mM stock solution of **DBCO-PEG8-Maleimide** in anhydrous DMSO or DMF.

- Conjugation Reaction:
  - Add a 4- to 20-fold molar excess of the **DBCO-PEG8-Maleimide** stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically.
  - Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.
- Quenching (Optional):
  - To stop the reaction, a quenching solution can be added to a final concentration of 10-50 mM and incubated for 15 minutes at room temperature.
- Purification:
  - Remove excess, unreacted **DBCO-PEG8-Maleimide** and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

## Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the DBCO-labeled molecule from Part 1 with an azide-functionalized molecule.

Materials:

- DBCO-labeled molecule (from Part 1)
- Azide-functionalized molecule (e.g., drug, fluorophore, biotin)
- Reaction Buffer: PBS or other azide-free buffer.

Procedure:

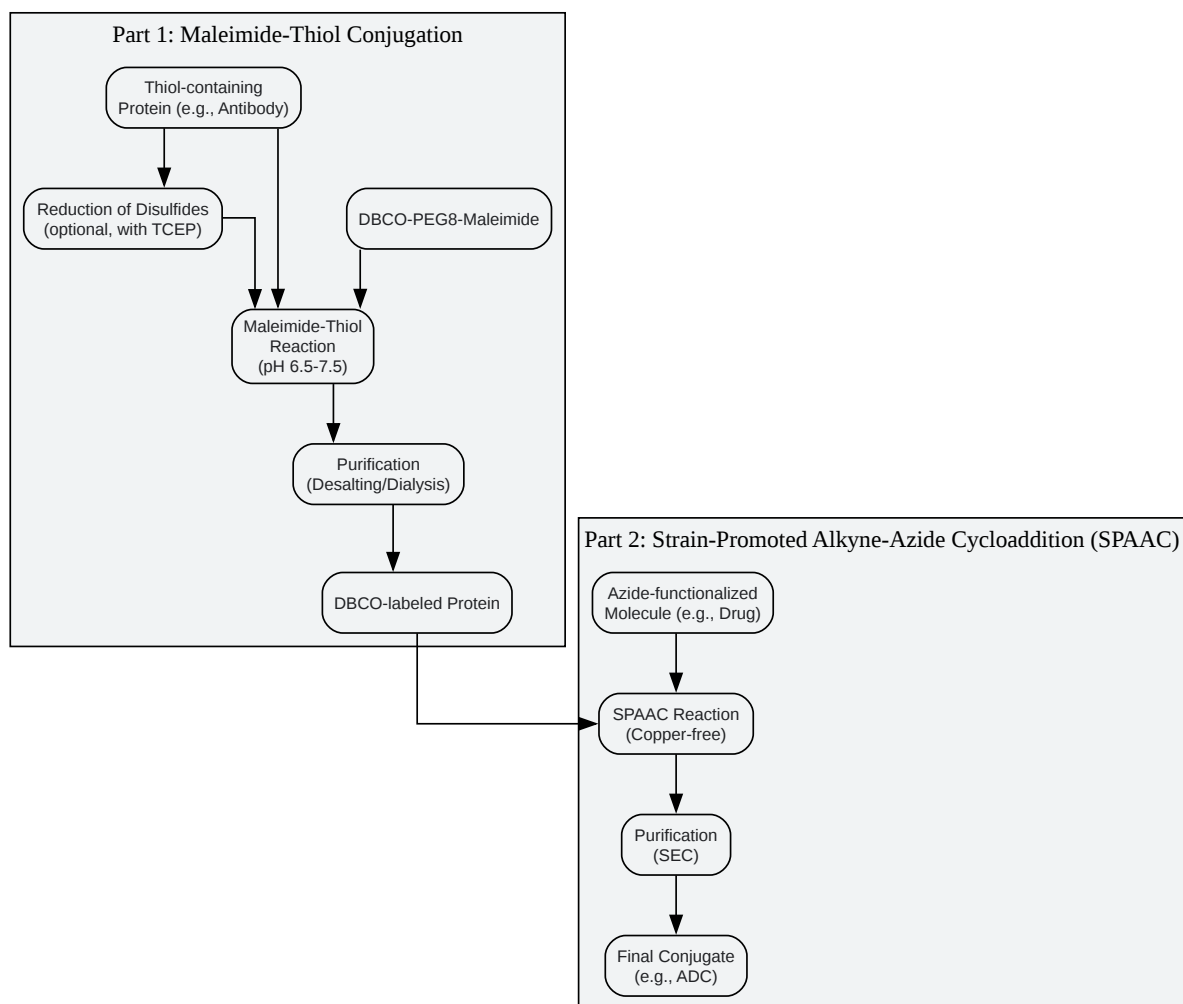
- Reaction Setup:
  - Combine the DBCO-labeled molecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.

- Incubation:
  - Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or FPLC.
- Purification:
  - Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove any unreacted components.

## Visualizations

## Experimental Workflow

The following diagram illustrates the two-step conjugation process.



[Click to download full resolution via product page](#)

Two-step bioconjugation workflow using **DBCO-PEG8-Maleimide**.

## Signaling Pathway Example: HER2-Targeted Antibody-Drug Conjugate

DBCO-PEG-Maleimide linkers are frequently employed in the construction of Antibody-Drug Conjugates (ADCs). A prominent application is in targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

### Mechanism of action of a HER2-targeted Antibody-Drug Conjugate.

In this pathway, the antibody component of the ADC binds to the HER2 receptor on the surface of a cancer cell.<sup>[1]</sup> This binding can inhibit the downstream signaling pathways that promote cell proliferation and survival.<sup>[1]</sup> Subsequently, the ADC-receptor complex is internalized by the cell and trafficked to the lysosome. Inside the lysosome, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload, which then induces DNA damage and apoptosis.<sup>[1]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DBCO-PEG8-Maleimide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13725202#dbco-peg8-maleimide-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)